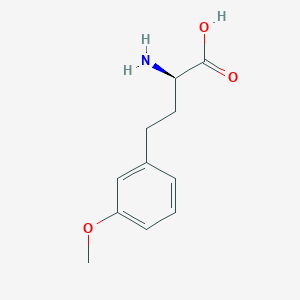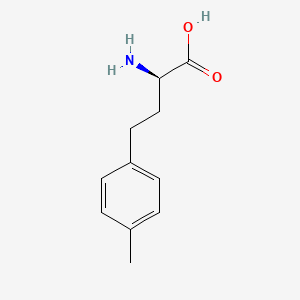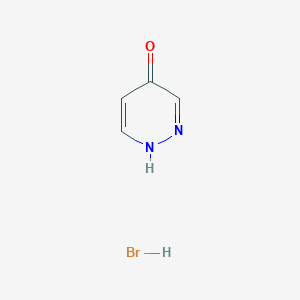
Pyridazin-4-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazin-4-ol hydrobromide is a chemical compound with the molecular formula C4H4N2O.BrH. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridazin-4-ol hydrobromide can be synthesized through several methods. One common approach involves the reaction of pyridazine with hydrobromic acid under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridazin-4-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different pyridazine derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various pyridazinone and pyridazine derivatives, which have significant applications in medicinal chemistry and agrochemicals .
Scientific Research Applications
Pyridazin-4-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a precursor for biologically active compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Pyridazinone derivatives derived from this compound are investigated for their potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of pyridazin-4-ol hydrobromide involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives are known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various physiological processes. This inhibition can lead to therapeutic effects such as bronchodilation and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar structural features but different chemical properties.
Pyridazinone: A derivative with a carbonyl group, known for its broad spectrum of biological activities.
Pyrimidine and Pyrazine: Other diazines with nitrogen atoms in different positions, leading to distinct chemical behaviors
Uniqueness
Pyridazin-4-ol hydrobromide is unique due to its specific hydroxyl group, which allows for diverse chemical modifications and applications. Its derivatives exhibit a wide range of biological activities, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
1H-pyridazin-4-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.BrH/c7-4-1-2-5-6-3-4;/h1-3H,(H,5,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVJIGAUADBSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN=CC1=O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8012855.png)
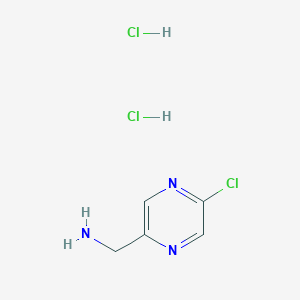
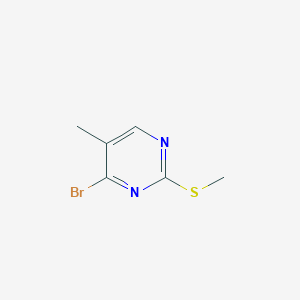
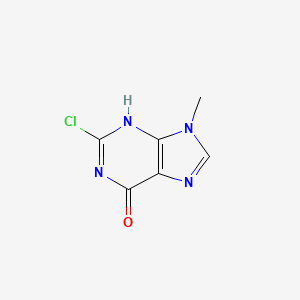
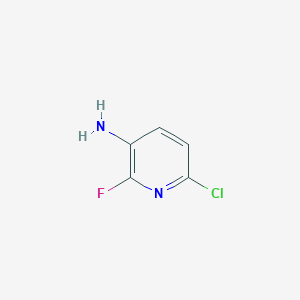
![4-(Trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B8012878.png)
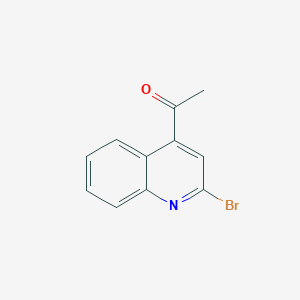
![6-(Chloromethyl)benzo[b]thiophene](/img/structure/B8012911.png)
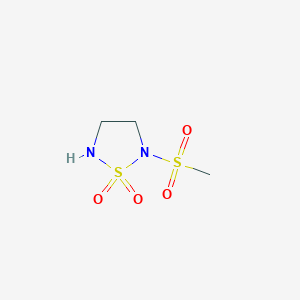
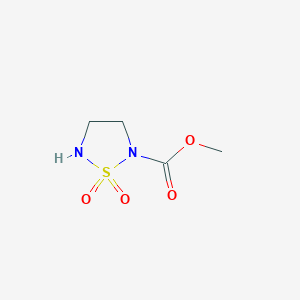
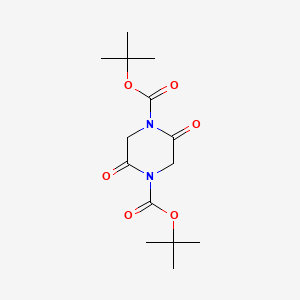
![(3S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]oxane-3,4,5-triol](/img/structure/B8012935.png)
